

ZD 7155 (hydrochloride): In Vivo Administration Protocols and Application Notes

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Compound of Interest

Compound Name: ZD 7155(hydrochloride)

Cat. No.: B127983

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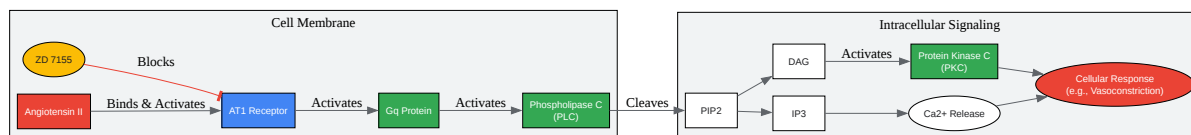
For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] As a key regulator in the renin-angiotensin system (RAS), the AT1 receptor's blockade is a critical therapeutic strategy in cardiovascular and renal diseases. ZD 7155 has demonstrated efficacy in various animal models, making it a valuable tool for preclinical research.[1] These application notes provide detailed protocols for the in vivo administration of ZD 7155 hydrochloride in rodent models, alongside information on its mechanism of action.

Mechanism of Action: AT1 Receptor Antagonism

ZD 7155 competitively inhibits the binding of Angiotensin II to the AT1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by Angiotensin II, primarily signals through the Gq/11 protein pathway. This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The culmination of this signaling pathway in vascular smooth muscle cells is vasoconstriction and a subsequent increase in blood pressure. By blocking this interaction, ZD 7155 effectively mitigates these downstream effects.



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AT1 Receptor Signaling Pathway and ZD 7155 Inhibition.

Quantitative Data Summary

The following tables summarize reported dosages of ZD 7155 hydrochloride in various in vivo studies.

Oral Administration				
Animal Model	Dose	Vehicle	Frequency	Observed Effects
Spontaneously Hypertensive Rats	1.082 $\mu\text{mol/kg}$	Not Specified	Single dose	Decrease in mean arterial pressure[1]
Streptozotocin-induced Diabetic Rats	10 mg/kg in drinking water	Drinking Water	Daily	Improved motor nerve conduction velocity[1]

Intravenous Administration				
Animal Model	Dose	Vehicle	Frequency	Observed Effects
Conscious Normotensive Rats	1.082 pmol/kg	Not Specified	Bolus injection	Dose-dependent inhibition of Angiotensin II-induced pressor response[1]

Experimental Protocols

Vehicle Preparation

ZD 7155 hydrochloride solubility can be achieved in several vehicles suitable for in vivo use.[3]

Protocol 1: Aqueous Solution

- ZD 7155 hydrochloride is soluble up to 10 mM in water.
- To prepare, add the calculated amount of sterile water to the ZD 7155 hydrochloride powder.
- Gently warm the solution to aid dissolution.
- Ensure the solution is clear and free of particulates before administration.

Protocol 2: DMSO and Corn Oil (for Oral Administration) This formulation is suitable for oral gavage.

- Prepare a stock solution of ZD 7155 hydrochloride in DMSO.
- For the final dosing solution, use a mixture of 10% DMSO and 90% Corn Oil.[3]
- For example, to prepare 1 mL of the final solution, add 100 μ L of the DMSO stock to 900 μ L of corn oil and mix thoroughly.[3]

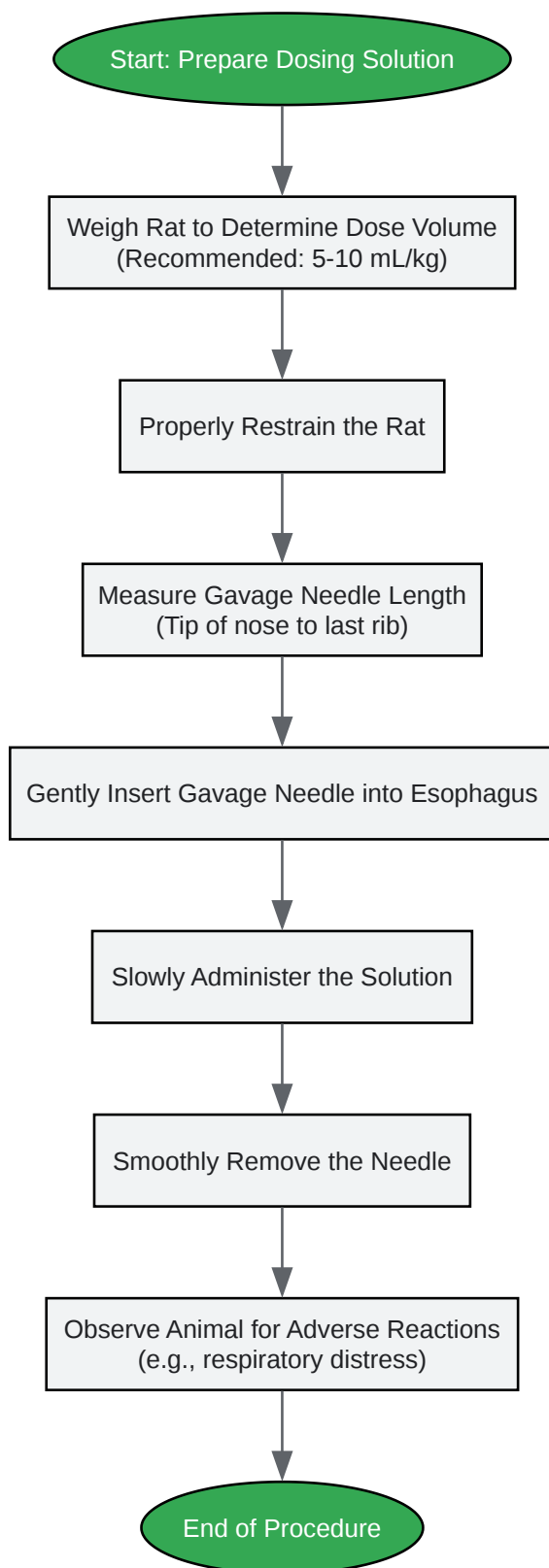
Protocol 3: DMSO, PEG300, Tween-80, and Saline (for Parenteral Administration) This vehicle can be considered for intravenous administration, though careful validation of its suitability for

the specific experimental conditions is recommended.

- Prepare a stock solution of ZD 7155 hydrochloride in DMSO.
- The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
[3]
- To prepare 1 mL of the final solution, sequentially add and mix 100 μ L of the DMSO stock, 400 μ L of PEG300, 50 μ L of Tween-80, and 450 μ L of saline.[3]
- Ensure the final solution is clear and homogenous.

Oral Gavage Administration Protocol (Rat)

This protocol outlines the standard procedure for administering ZD 7155 hydrochloride via oral gavage in rats.



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Workflow for Oral Gavage Administration in Rats.

Materials:

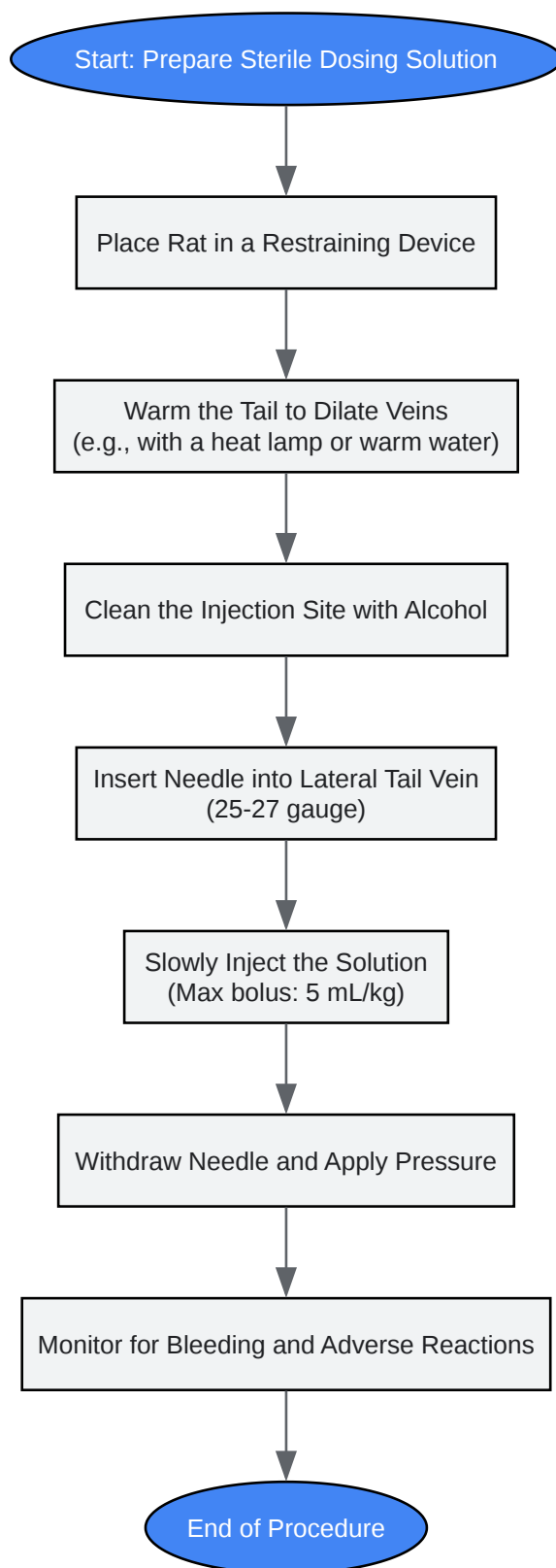
- ZD 7155 hydrochloride dosing solution
- Appropriately sized oral gavage needle (e.g., 16-18 gauge for adult rats)
- Syringe
- Animal scale

Procedure:

- **Preparation:** Prepare the ZD 7155 hydrochloride solution in the chosen vehicle. The recommended dosing volume for rats is typically 5-10 mL/kg.[\[4\]](#)
- **Animal Handling:** Weigh the rat to calculate the precise volume to be administered. Properly restrain the animal to prevent movement and injury.
- **Gavage Needle Insertion:** Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth. Gently insert the lubricated needle into the esophagus. The animal should swallow as the tube is passed. If resistance is met, do not force the needle.
- **Administration:** Once the needle is correctly positioned, slowly administer the solution.
- **Post-Administration:** Smoothly withdraw the needle and return the rat to its cage.
- **Monitoring:** Observe the animal for any signs of distress, such as respiratory difficulty or changes in behavior.

Intravenous Injection Protocol (Rat Tail Vein)

This protocol describes the administration of ZD 7155 hydrochloride via intravenous injection into the lateral tail vein of a rat.



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Workflow for Intravenous Tail Vein Injection in Rats.

Materials:

- Sterile ZD 7155 hydrochloride dosing solution
- Rat restraining device
- Heat lamp or warm water bath
- Sterile syringes and needles (e.g., 25-27 gauge)
- Alcohol swabs
- Gauze

Procedure:

- **Preparation:** Prepare a sterile solution of ZD 7155 hydrochloride. The maximum recommended bolus injection volume is 5 mL/kg.
- **Animal Handling:** Place the rat in a suitable restraining device.
- **Vein Dilation:** Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
- **Injection Site Preparation:** Clean the injection site with an alcohol swab.
- **Injection:** Insert the needle, bevel up, into one of the lateral tail veins. Slowly inject the solution.
- **Post-Injection:** Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
- **Monitoring:** Return the animal to its cage and monitor for any adverse reactions.

Concluding Remarks

These protocols provide a foundation for the in vivo use of ZD 7155 hydrochloride. Researchers should adapt these guidelines to their specific experimental designs, ensuring

compliance with all institutional animal care and use committee (IACUC) regulations. Proper handling and administration techniques are crucial for animal welfare and the acquisition of reliable and reproducible data.

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